Triethylene glycol

Description

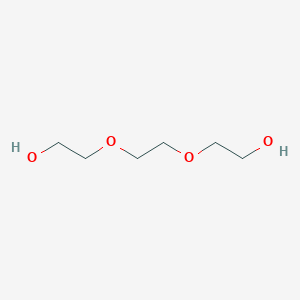

This compound is a poly(ethylene glycol) that is octane-1,8-diol in which the carbon atoms at positions 3 and 6 have been replaced by oxygen atoms. It has a role as a plasticiser. It is a poly(ethylene glycol), a diol and a primary alcohol.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4, Array | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021393 | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-27-6 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedioxy)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5SU53360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Triethylene Glycol Synthesis and Production Technologies

Industrial Manufacturing Pathways

The predominant industrial route for producing ethylene (B1197577) glycols, including TEG, involves the hydration of ethylene oxide.

The commercial production of ethylene glycols begins with the catalytic direct oxidation of ethylene to ethylene oxide. thegoodscentscompany.com This oxidation is commonly carried out at high temperatures in the presence of a silver oxide catalyst. fishersci.cawikipedia.orgwikipedia.org The resulting ethylene oxide is then subjected to hydration by reacting with water. wikipedia.org This hydration reaction yields a mixture containing monoethylene glycol, diethylene glycol, triethylene glycol, and higher polyethylene (B3416737) glycols. thegoodscentscompany.comwikipedia.orgwikipedia.org

The hydration of ethylene oxide can occur under neutral, acidic, or basic conditions, or at elevated temperatures without a catalyst. service.gov.uk The product mixture is subsequently separated through a series of distillation steps, typically under vacuum, to isolate the individual glycols based on their boiling points. service.gov.uk

The molar ratio of water to ethylene oxide in the hydration reaction plays a critical role in determining the distribution and selectivity of the different ethylene glycols produced. service.gov.ukfishersci.seatamankimya.com A high water-to-ethylene oxide ratio favors the formation of monoethylene glycol. service.gov.ukfishersci.se Conversely, a lower water ratio promotes the further reaction of ethylene oxide with the initially formed monoethylene glycol and diethylene glycol, leading to higher yields of diethylene glycol and this compound, respectively. service.gov.uk

In commercial units, a significant excess of water (often a 15-20-fold molar excess or higher) is typically employed to maximize the selectivity towards monoethylene glycol, which is often the primary desired product. service.gov.ukatamankimya.com Even with a large excess of water, the formation of DEG, TEG, and heavier glycols as byproducts is inevitable because ethylene oxide reacts more quickly with ethylene glycols than with water. service.gov.uk

Ethylene Oxidation and Subsequent Hydration Processes

Novel and Sustainable Synthesis Approaches

Research continues into alternative and more sustainable methods for producing this compound, moving beyond the traditional ethylene oxide hydration route.

A novel approach involves the continuous preparation of diethylene glycol and this compound directly from ethylene glycol using a fixed bed reactor. ethersolvent.com This method utilizes ethylene glycol as the raw material, which is mixed with a carrier gas and introduced into a fixed bed reactor packed with a molecular sieve catalyst. ethersolvent.com The reaction involves the continuous dehydration of ethylene glycol to form the higher glycols. ethersolvent.com

This method is presented as an alternative that avoids the use of ethylene oxide, addressing concerns related to its sourcing and transportation hazards. ethersolvent.com

Molecular sieve catalysts are integral to the continuous preparation method from ethylene glycol. ethersolvent.com In this process, the molecular sieve catalyst facilitates the dehydration of ethylene glycol in a fixed bed reactor under specific temperature and pressure conditions. ethersolvent.com

Research findings indicate that the reaction temperature for this continuous dehydration can range from 230 to 320°C, with reaction pressures between 0.5 and 2 MPa. ethersolvent.com The liquid space velocity can be set between 1.8 and 2 h⁻¹, and the carrier gas flow rate between 40 and 60 mL/min. ethersolvent.com These parameters influence the efficiency and product distribution of the dehydration reaction.

Utilization of Molecular Sieve Catalysts for Dehydration Reactions

Catalysis in this compound Production and Derivatization

Catalysis plays a significant role in the synthesis of this compound and its subsequent derivatization into other valuable compounds. Both heterogeneous and homogeneous catalytic systems are employed.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. Sulfated zirconia is one such heterogeneous catalyst that has been investigated for reactions involving this compound.

Sulfated zirconia (HND-32) has been used as a catalyst in the esterification of this compound with 2-ethylhexanoic acid to produce this compound di-2-ethylhexoate (TGDE). researchgate.netacs.org This reaction is part of a process aimed at addressing challenges like catalyst recovery, high investment, and high energy consumption associated with traditional methods. researchgate.netacs.org Kinetics experiments for this esterification reaction catalyzed by sulfated zirconia have been conducted at temperatures ranging from 463.15 K to 493.15 K. researchgate.netacs.org The pseudo-homogeneous model has been applied to derive the kinetic equation for this process. researchgate.netacs.org

Other research explores heterogeneous catalysts for related glycol production, such as the hydrogenolysis of glycerol (B35011) to ethylene glycol using supported metal catalysts like Ru/C and Pt/C, highlighting the broader application of heterogeneous catalysis in glycol synthesis from different feedstocks. mdpi.comrsc.org Transition metals from groups 8, 9, and 10 of the Periodic Table of the Elements are also components of heterogeneous catalysts used in ethylene glycol production from carbohydrate sources. google.comwipo.int

Homogeneous catalysts, which are in the same phase as the reactants, are also utilized in reactions involving glycols. Metal carbonates and titanium alkoxides are examples of homogeneous catalysts explored for such processes.

Metal carbonate salts, including Na₂CO₃, Cs₂CO₃, K₂CO₃, and Rb₂CO₃, have been identified as suitable homogeneous catalysts for the transesterification of methyl-2-ethylhexanoate with this compound to produce this compound di-2-ethylhexanoate. google.com Titanium alkoxides, such as titanium isopropoxide (Ti(OiPr)₄), are also effective homogeneous catalysts for this transesterification reaction. google.com Studies have shown that anhydrous K₂CO₃ can yield a high percentage of this compound di-2-ethylhexanoate (98.9 wt %) with high selectivity when used at 2 mol % with a specific molar ratio of reactants at 160 °C for 3.5 hours. google.com Cs₂CO₃ and Ti(OiPr)₄ have also demonstrated effectiveness as catalysts in this reaction. google.com

Homogeneous catalysts containing tungsten, in conjunction with heterogeneous catalysts, are also used in processes for producing ethylene glycol from carbohydrate sources. google.comwipo.int Additionally, homogeneous catalyst systems based on metals like Ir and Rh have been investigated for the transformation of ethylene glycol to glycolic acid through acceptorless dehydrogenation. rsc.org

Understanding reaction kinetics is crucial for optimizing catalytic processes in this compound production and its derivatization. Kinetic studies help in determining reaction rates, identifying rate-limiting steps, and modeling reactor performance.

For the esterification of this compound with 2-ethylhexanoic acid catalyzed by sulfated zirconia, kinetics experiments have been performed at various temperatures to develop a kinetic equation using a pseudo-homogeneous model. researchgate.netacs.org Process analysis based on these kinetics and reactive distillation modeling indicates the existence of an optimal theoretical plate number in the stripping section of a reactive distillation column to maximize the yield of this compound di-2-ethylhexoate. researchgate.netacs.org

In the general production of ethylene glycol from ethylene oxide hydrolysis, which also yields diethylene glycol and this compound, the reaction kinetics are complex and require accurate optimization to improve the yield and quality of the final product. caritasuniversityjournals.org Studies have focused on optimizing kinetic parameters like activation energy, pre-exponential factor, and rate constant using simulation tools and techniques such as central composite design (CCD). caritasuniversityjournals.org Optimized kinetic parameters have shown a significant increase in the yield of ethylene glycol. caritasuniversityjournals.org

The kinetics of transesterification reactions catalyzed by homogeneous systems like metal carbonates and titanium alkoxides are also investigated to determine optimal reaction conditions, such as temperature and reactant ratios, for maximizing product yield and selectivity. google.com

Homogeneous Catalytic Systems (e.g., Metal Carbonates, Titanium Alkoxides)

Process Intensification in this compound Production

Process intensification techniques aim to significantly reduce equipment size, energy consumption, and waste generation while enhancing efficiency and safety. Reactive distillation is a prominent example of process intensification applied in chemical production, including reactions involving glycols. researchgate.net

Reactive distillation (RD) integrates chemical reaction and distillation within a single unit, allowing for simultaneous reaction and separation. This can overcome equilibrium limitations and enhance product yield and purity. researchgate.netresearchgate.net

Reactive distillation has been adopted to improve the production process of this compound di-2-ethylhexoate from this compound and 2-ethylhexanoic acid using a sulfated zirconia catalyst. researchgate.netacs.org In this system, water (a product) is the lightest component, and this compound di-2-ethylhexoate (the main product) is the heaviest, while the reactants have intermediate boiling points. acs.org This boiling point profile makes the esterification reaction well-suited for intensification via reactive distillation, as the lighter product (water) can be continuously removed, shifting the reaction equilibrium towards product formation. acs.org

Modeling and simulation of the reactive distillation process have been conducted to study the influence of column structure, such as feeding stages and the number of theoretical stages in different sections, on the yield of this compound di-2-ethylhexoate. acs.org The effects of other parameters, including feed molar ratio and reflux ratio, on yield and energy consumption have also been investigated. acs.org Using reactive distillation with a sulfated zirconia catalyst, the yield of this compound di-2-ethylhexoate can be enhanced significantly, achieving high purity in the bottom product. researchgate.netacs.org

Reactive distillation is also explored for the synthesis of monoethylene glycol through ethylene oxide hydration, where it integrates the reaction and separation of MEG from water and higher glycols like diethylene glycol and this compound. researchgate.netcrimsonpublishers.commdpi.com While consecutive reactions forming higher glycols can increase thermodynamic inefficiency, reactive distillation can still offer advantages in terms of specific energy consumption and total annual cost compared to conventional separation methods. researchgate.net

Data Tables

Based on the search results, here is an example of a data point that could be presented in a table:

| Catalyst | Reactants | Temperature (K) | Model Used | Findings | Source |

| Sulfated Zirconia | This compound + 2-ethylhexanoic acid | 463.15–493.15 | Pseudo-homogeneous | Kinetics experiments performed, kinetic equation obtained. | researchgate.netacs.org |

| K₂CO₃ (anhydrous) | Methyl-2-ethylhexanoate + this compound | 433.15 | Not specified | 98.9 wt % yield of TGDE with high selectivity at 2 mol% catalyst, 3:1 reactant ratio, 3.5 hours. | google.com |

Triethylene Glycol Derivatives and Advanced Materials Applications

Synthesis and Structural Characterization of Triethylene Glycol Derivatives

The synthesis of this compound derivatives typically involves reactions that modify the hydroxyl end groups or incorporate the TEG unit into larger molecular structures. Subsequent structural characterization is crucial to confirm the successful synthesis and understand the molecular arrangement and interactions, which dictate the material properties.

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for the characterization of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the molecular structure and purity of the synthesized compounds. For example, ¹H NMR and ¹³C NMR were used to characterize two this compound derivatives: this compound bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane. tandfonline.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by analyzing characteristic vibrational frequencies. nih.gov For instance, FT-IR was utilized in the characterization of the aforementioned this compound derivatives. tandfonline.com UV-Vis spectroscopy is valuable for studying electronic transitions and can be used to investigate the optical properties of derivatives, such as the absorption characteristics of photochromic spiropyrans or metallo-naphthalocyanines containing TEG units. rsc.orgresearchgate.netresearchgate.net UV-Vis spectra have been used to demonstrate that the photophysical and photochromic properties of TEG-containing spiropyrans can be modulated by varying the linker group between the TEG and the spiropyran components. rsc.org Additionally, UV-Vis spectroscopy was used to study the host-guest chemistry between 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane and β-cyclodextrin, determining a binding ratio of 1:2 and an association constant (Ka) of 5.31 × 10⁴ L²·mol⁻². tandfonline.com

Spectroscopic methods, including UV, IR, and NMR, have also been used to investigate the interactions between SO₂ and ethylene (B1197577) glycol derivatives, revealing that these interactions are based on both charge-transfer interactions and hydrogen bonds. rsc.org A novel ¹H-NMR technique with external references was used to study the physical absorption process of SO₂. rsc.org

X-ray Single Crystal Diffraction for Solid-State Structure Elucidation

X-ray single crystal diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline this compound derivatives. nih.gov This method provides crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, X-ray single crystal diffraction was used to obtain the intermolecular solid-state structures and weak interactions of two this compound derivatives. tandfonline.com The analysis revealed that one derivative, this compound bistosylate, adopted a sigmoid conformation due to intramolecular C-H···π interaction and formed a 3D network structure through C-H···O hydrogen bonds. tandfonline.com The other derivative, 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane, was linked by C-H···O hydrogen bonds to form a 2D network structure. tandfonline.com X-ray diffraction studies have also been performed on calcium complexes with this compound, revealing the coordination environment around the calcium ion and the formation of a three-dimensional hydrogen-bonded network involving the glycol chains and counterions. researchgate.net

Design and Functionalization of this compound-Containing Architectures

This compound units are incorporated into various molecular architectures to impart desirable properties, such as increased solubility, biocompatibility, and the ability to self-assemble or respond to external stimuli.

Metallo-Naphthalocyanine Derivatives

Metallo-naphthalocyanine derivatives (MNPcs) are a class of compounds with potential applications in areas such as photodynamic therapy and near-infrared (NIR) absorbing materials. Incorporating this compound substituents into naphthalocyanine structures has been shown to enhance their solubility in polar solvents and improve compatibility with polymer matrices. researchgate.netpolymer-korea.or.krdbpia.co.kr Synthesis of metallo-naphthalocyanine derivatives substituted with this compound involves the reaction of substituted naphthalonitrile with transition metals. researchgate.netresearchgate.netpolymer-korea.or.kr These TEG-substituted MNPcs exhibit strong absorption in the NIR regions, and their absorption wavelength can be tuned by varying the central metal atom. researchgate.netresearchgate.netpolymer-korea.or.kr This makes them promising candidates for applications like NIR blocking films. researchgate.netpolymer-korea.or.kr

Photochromic Spiropyrans

Photochromic spiropyrans are molecules that undergo reversible color changes upon irradiation with light. The incorporation of this compound units into spiropyran structures can influence their photochromic properties and induce self-assembly behavior. rsc.orgrsc.orgresearchgate.netresearchgate.net TEG-containing spiropyrans have been synthesized, and studies have shown that the linker group between the TEG and the spiropyran components can modulate their photophysical and photochromic properties. rsc.orgrsc.org These derivatives can undergo solvent-induced ring-opening reactions in polar solvents. rsc.orgrsc.org Interestingly, a slower thermal bleaching process of the open merocyanine (B1260669) form has been observed in non-polar solvents, potentially due to stabilization through supramolecular self-assembly. rsc.orgrsc.org The self-assembly of TEG-containing spiropyrans can lead to the formation of various nanostructures, such as spherical aggregates. rsc.orgresearchgate.netresearchgate.net This self-assembly behavior, combined with their photoresponsiveness, makes them attractive for the design of photoresponsive self-assembled materials. rsc.orgresearchgate.netresearchgate.net

Dendrimers (e.g., Gallic Acid–this compound Aptadendrimers)

Dendrimers are highly branched, three-dimensional macromolecules with precise structures. Gallic acid–this compound (GATG) dendrimers are a class of dendrimers that utilize a gallic acid core and this compound spacer arms nih.govacs.org. These dendrimers have been explored for various applications, including drug and gene delivery systems nih.gov.

A specific example is the synthesis of aptadendrimers by conjugating GATG dendrimers with aptamers, such as the G-quadruplex (G4) AT11 aptamer nih.govdntb.gov.uacolab.wsmdpi.commdpi.comnih.gov. This conjugation results in a nanocarrier system with potential in targeted delivery. Studies have investigated the interaction of these aptadendrimers with ligands like acridine (B1665455) orange (C8), which acts as an anticancer drug and a stabilizer of the G4 structure nih.govdntb.gov.uacolab.wsmdpi.commdpi.comnih.gov. Biophysical characterization, including dynamic light scattering and fluorescence anisotropy, has provided evidence of the interaction between the aptadendrimer and C8 nih.govdntb.gov.uamdpi.comnih.gov. Release experiments have demonstrated the delivery of C8 from the aptadendrimer dntb.gov.uacolab.wsmdpi.com. Confocal microscopy studies have shown that these aptadendrimers tend to localize in the cytoplasm of various cell lines, with internalization occurring via endocytosis dntb.gov.uacolab.wsmdpi.comnih.gov.

GATG dendrimers are composed of a gallic acid core, providing multivalency, and flexible this compound spacer arms nih.govacs.org. The synthesis of GATG dendrimers has been developed, including efficient multigram synthesis of their repeating units dntb.gov.uaresearchgate.netacs.org. These dendrimers have been utilized in the preparation of monodisperse nanotools designed to modulate complex multivalent interactions nih.gov. Functional gallic acid-based dendrimers, including those from the GATG family, have also been investigated for their ability to interact with and remodel amyloid-β species, suggesting potential in addressing amyloid-related conditions acs.orgacs.org.

Performance and Properties of Advanced Materials Incorporating this compound Moieties

The inclusion of this compound moieties in advanced materials imparts a range of beneficial properties, influencing their optical, solubility, thermal, and host-guest interaction characteristics.

Optical and Near-Infrared (NIR) Absorption Characteristics

This compound substituents can influence the optical and near-infrared (NIR) absorption properties of materials. For instance, metallo-naphthalocyanine derivatives substituted with this compound have shown strong absorption in the NIR regions researchgate.netpolymer-korea.or.krdbpia.co.kr. This strong absorption is attributed to the molecular structure and the presence of electron-donating substituents like TEG researchgate.netpolymer-korea.or.kr. The absorption wavelength of these metallo-naphthalocyanines can be adjusted within the NIR range (780 to 950 nm) by varying the central metal atom researchgate.netpolymer-korea.or.krdbpia.co.kr. This characteristic makes them suitable for applications such as NIR blocking films, where they can enhance NIR cutting properties while maintaining visible light transmittance researchgate.netpolymer-korea.or.kr. This compound substituted phosphorus(V)-phthalocyanines have also demonstrated improved solubility and NIR-II absorption researchgate.net.

Near-infrared spectroscopy itself is a tool used for quantitative analysis, including the detection of trace water in substances like ethylene glycol, leveraging the absorption characteristics of O-H bonds in the NIR range mdpi.com.

Enhanced Solubility and Compatibility in Polar Media

The presence of this compound substituents significantly enhances the solubility of materials, particularly in highly polar solvents, and improves their compatibility with polymer matrices researchgate.netpolymer-korea.or.kr. This enhanced solubility is a key advantage for processing and incorporating these materials into various formulations and films researchgate.netpolymer-korea.or.kr. This compound itself is miscible with water in all ratios and is widely used as a solvent chemicaliran.comunivarsolutions.comm-chemical.co.jp. Its solvent properties extend to dissolving various polar and non-polar compounds chemicaliran.com. This compound diacetate, a derivative, is also expected to be more soluble in polar solvents like water and alcohols due to its functional groups solubilityofthings.com. Terpolymers incorporating this compound dimethacrylate have also shown solubility in polar media such as DMSO, N-methylpyrrolidone, ethanol (B145695), and water mdpi.com. The ethylene oxide units within the structure of glycol ethers, including this compound, contribute to their high compatibility with water atamankimya.com.

Thermal Stability of Derived Materials

This compound contributes to the thermal stability of materials in which it is incorporated. This compound itself possesses high thermal stability, with a high boiling point atamanchemicals.comepchems.com. This property is advantageous in applications requiring controlled heat transfer atamanchemicals.comepchems.com. For instance, TEG can be used efficiently in temperature ranges up to 390°F (approximately 199°C) without significant degradation, making it suitable for high-temperature heat transfer applications . The presence of ether bonds in this compound can contribute to the reduced thermal conductivity of materials like phenolic foams modified with TEG researchgate.net. Poly(acrylate ionic liquid)s incorporating a this compound spacer have also demonstrated high thermal stability researchgate.net.

Host-Guest Chemistry and Binding Interactions

This compound moieties can play a role in host-guest chemistry and binding interactions. While host-guest chemistry broadly involves a host molecule encapsulating a guest molecule through noncovalent interactions digitellinc.comacs.org, the inclusion of this compound units can influence these interactions. For example, in the context of calixarenes used for drug delivery, this compound moieties have been introduced at the lower rim to improve water solubility, which is crucial for host-guest complexation in aqueous environments acs.org.

Studies have shown that the addition of ethylene glycol side chains to guest molecules can increase the binding strength between the guest and certain host molecules digitellinc.com. This highlights how the glycol ether structure can influence the noncovalent forces driving host-guest interactions, such as hydrophobic interactions digitellinc.com. In some host-guest systems, oligo(ethylene glycol) units have been incorporated, and their interaction with ions has been observed to affect the hydrolysis rate of cyclic anhydrides, indicating a host-guest binding effect chinesechemsoc.org. Furthermore, ethylene glycol-based monomers have been used in polymeric coatings to impart anti-biofouling characteristics, which can be relevant in the context of developing surfaces for specific molecular recognition via host-guest interactions acs.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 8368 |

| Gallic Acid | 370 |

| Acridine Orange (C8 ligand) | 15307 |

| This compound diacetate | 8171 |

| This compound dimethacrylate | 7027 |

Data Tables

While detailed quantitative data tables were not consistently available across all search results for direct inclusion, the qualitative findings regarding the impact of this compound on material properties are summarized below:

| Property | Impact of this compound Moieties | Relevant Section |

| Optical and NIR Absorption | Can lead to strong absorption in NIR regions; absorption wavelength can be tuned researchgate.netpolymer-korea.or.krdbpia.co.kr. | 2.3.1 |

| Solubility and Compatibility (Polar Media) | Significantly enhanced solubility in polar solvents and compatibility with polymer matrices researchgate.netpolymer-korea.or.krmdpi.com. | 2.3.2 |

| Thermal Stability | Contributes to high thermal stability of derived materials atamanchemicals.comepchems.comresearchgate.net. | 2.3.3 |

| Host-Guest Binding Interactions | Can influence binding strength and water solubility in host-guest systems digitellinc.comacs.orgchinesechemsoc.org. | 2.3.4 |

Analytical Methodologies for Triethylene Glycol Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to isolate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. This is essential for analyzing complex samples containing triethylene glycol and potential impurities.

Gas Chromatography (GC) for Purity and Impurity Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of this compound, particularly for determining its purity and identifying impurities oup.comchrom-china.com. In GC, the sample is vaporized and transported through a column by a carrier gas. Components in the sample separate based on their volatility and interaction with the stationary phase within the column. Flame Ionization Detection (FID) is a common detection method used with GC for analyzing glycols alsenvironmental.co.ukresearchgate.net.

GC methods have been developed to determine impurities such as diethylene glycol and tetraethylene glycol in this compound oup.comchrom-china.com. For instance, a GC method utilizing a flame ionization detector and a capillary column has been established for determining impurities in monoethylene glycol, including diethylene glycol and this compound, with a limit of detection as low as 0.0002 mass % for these impurities chrom-china.comantpedia.com. This method is suitable for quality control and setting specifications for industrial ethylene (B1197577) glycol products antpedia.com.

However, achieving adequate separation of this compound from certain impurities, such as tetrapropylene glycol, can be challenging with traditional packed columns, sometimes resulting in inseparable peaks oup.comscribd.com.

Capillary Gas Chromatography for Enhanced Resolution

Capillary Gas Chromatography, which utilizes columns with smaller internal diameters, offers enhanced resolution compared to packed columns. This improved separation power is particularly beneficial for resolving components with similar chemical properties, such as this compound and its related glycols or isomers oup.comscribd.com.

A method employing capillary GC has been developed for analyzing the purity of industrial this compound, specifically addressing the issue of an inseparable shoulder peak on the TEG peak observed with previous methods oup.comscribd.com. This shoulder peak was identified as tetrapropylene glycol oup.comscribd.com. The capillary GC method successfully separates and quantifies both this compound and tetrapropylene glycol, leading to more accurate purity analysis of industrial TEG oup.comscribd.com. The use of a fused-quartz capillary column has been shown to provide excellent separation efficiency for TEG and tetrapropylene glycol oup.com.

Capillary GC methods have also been applied to the simultaneous determination of various glycols, including this compound, in liquid matrices like water alsenvironmental.co.uknih.gov. These methods often utilize capillary columns and flame ionization detection alsenvironmental.co.uk.

Liquid Chromatography (LC) for Aqueous Sample Analysis

Liquid Chromatography (LC) is a valuable technique for analyzing this compound, particularly in aqueous samples where GC might be less suitable due to the sample matrix or the properties of the analyte. LC separates compounds based on their interaction with a stationary phase and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) has been used to quantify glycols, including ethylene glycol and 1,4-butanediol, in aqueous samples protocols.ioresearchgate.net. While these specific examples focus on other glycols, LC's suitability for polar compounds like this compound in aqueous matrices is well-established.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed and verified for the quantitation of this compound in aqueous samples, including drinking water matrices epa.govresearchgate.net. These methods are often rapid and require minimal sample preparation, leveraging the sensitivity of mass spectrometry detection epa.gov.

Spectrometric Detection and Quantification Methods

Spectrometric methods are frequently coupled with chromatographic techniques to provide sensitive and selective detection and quantification of this compound and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification capabilities of Mass Spectrometry (MS) gcms.cz. After chromatographic separation, compounds eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound.

GC-MS is widely used for the analysis of this compound, including the identification of impurities oup.comgcms.cz. It offers high resolution and sensitivity for the qualitative analysis of trace components gcms.cz. GC-MS methods have been successfully applied to the analysis of impurities in commercial this compound reagents gcms.cz. By analyzing the total ion chromatogram (TIC) and individually analyzing the peaks, components can be identified based on their mass spectra oup.com.

GC-MS methods often require derivatization of glycols to improve their volatility and detection sensitivity tandfonline.comresearchgate.net. For instance, derivatization using N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with trimethylchlorosilane has been employed for GC-MS analysis of this compound in biological matrices tandfonline.comresearchgate.netnih.gov.

GC-MS has also been used in the analysis of this compound dimethacrylate released from dental composites in aqueous media, demonstrating its applicability to different matrices nih.govresearchgate.net.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for High Sensitivity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), also known as GC-QqQ-MS/MS, provides even higher sensitivity and selectivity compared to GC-MS tandfonline.comresearchgate.net. In GC-MS/MS, specific ions from the first mass spectrometer are further fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer. This Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification, even in complex matrices.

GC-MS/MS methods have been developed and validated for the highly sensitive and accurate quantification of this compound tandfonline.comresearchgate.netnih.gov. These methods are particularly useful when analyzing samples with potentially low concentrations of this compound or in complex biological matrices like serum, plasma, and urine tandfonline.comresearchgate.netnih.gov. The use of internal standards, such as deuterated glycols, further enhances the accuracy of quantification in GC-MS/MS analysis tandfonline.comresearchgate.netnih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative analysis of this compound. This technique provides information about the functional groups present in the molecule, allowing for its identification. Studies have demonstrated the applicability of FTIR spectroscopy, particularly using attenuated total reflectance (ATR) probes, for identifying various components, including this compound, in complex mixtures. mdpi.com, researchgate.net FTIR can serve as a straightforward and efficient method to simultaneously identify compounds like this compound within a system. mdpi.com The analysis of FTIR spectra can reveal the presence of characteristic functional groups within the this compound molecule. researchgate.net

Sample Preparation and Derivatization Strategies

Effective sample preparation is often necessary to isolate and concentrate this compound from its matrix and to enhance detection sensitivity, particularly for techniques like mass spectrometry.

Derivatization for Improved Mass Spectrometry Detection

Derivatization is a common strategy employed to improve the detection of this compound by mass spectrometry. This process involves chemically modifying the TEG molecule to make it more amenable to ionization and detection. For gas chromatography-mass spectrometry (GC-MS) analysis of glycols, including TEG, in biological matrices, derivatization using silylation agents such as N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with catalysts like trimethylchlorosilane (TMCS) or dimethylformamide (DMF) is frequently used to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net, researchgate.net Another approach involves benzoyl chloride derivatization for analysis by liquid chromatography coupled with electrospray tandem mass spectrometry (LC-MS/MS). oup.com Derivatization in LC-MS/MS can increase the molecular mass of the analytes, leading to a lower background noise and consequently achieving lower limits of detection (LODs) and limits of quantification (LOQs). oup.com

Solid Phase Extraction for Pre-concentration from Aqueous Matrices

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration of analytes from various matrices, including aqueous samples. Extracting highly hydrophilic compounds like this compound from water presents challenges for traditional extraction methods such as liquid-liquid extraction or SPE with reversed-phase sorbents like C18. sigmaaldrich.com, sigmaaldrich.com Carbon-based sorbents, specifically microporous amorphous carbon molecular sieves like ENVI-Carb Plus, have shown effectiveness in retaining glycols from aqueous solutions based on hydrophobicity and molecular size and shape. sigmaaldrich.com, sigmaaldrich.com Elution of the retained analytes is typically achieved by flushing the sorbent with an appropriate organic solvent. sigmaaldrich.com, sigmaaldrich.com This method offers an advantage over direct aqueous injection in gas chromatography by allowing analysis from an organic solvent, which can lead to improved peak shape and response. sigmaaldrich.com

Method Validation and Performance Parameters

Method validation is essential to ensure the reliability, accuracy, and consistency of analytical methods used for this compound characterization. Key validation parameters include the analytical range, limit of quantitation, accuracy, and precision.

Analytical Range and Limit of Quantitation

The analytical range defines the concentration interval within which the method provides accurate and precise results. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be reliably measured. For the analysis of ethylene glycol, diethylene glycol, and this compound in biological matrices using validated GC-MS/MS methods, an analytical range of 2-20 µg/mL has been reported. researchgate.net, tandfonline.com In serum, LOQ values for this compound using GC-MS have been reported as 18 mg/L in one study researchgate.net, while another study using LC-MS/MS after derivatization reported LOQs between 0.4 and 2.3 mg/L for various glycols, including TEG, in serum oup.com. For glycols, including TEG, in water, reporting limits in the range of 5 to 10 µg/L have been observed across different laboratories using a specific method. epa.gov

Accuracy and Precision Studies

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements. Studies evaluating the accuracy and precision of analytical methods for glycols, including this compound, in biological matrices have shown favorable results. Intraday accuracy for TEG in serum has been reported to range from 94.4% to 109.3%, with intraday precision (repeatability) ranging from 3.2% to 8.1% relative standard deviation (RSD). tandfonline.com Intermediate precision for TEG in serum ranged from 4.6% to 7.1% RSD. tandfonline.com For analysis in urine, intraday accuracy for TEG ranged from 90.4% to 101.2%. tandfonline.com Interlaboratory studies have also been conducted to assess the accuracy and precision of glycol analysis in water matrices. epa.gov These studies evaluate the variability of results within and among different laboratories. epa.gov

Triethylene Glycol in Chemical Process Engineering and Industrial Applications

Natural Gas Dehydration Processes

The presence of water vapor in natural gas can lead to significant operational problems, including the formation of solid hydrates that can block pipelines and equipment, and corrosion facilitated by the presence of water alongside acidic components like carbon dioxide and hydrogen sulfide (B99878). 12eleven.comcecoenviro.comvurup.skesd-simulation.com Removing this water vapor is therefore a necessary step in natural gas processing. cecoenviro.comvurup.skresearchgate.net Glycol dehydration, primarily utilizing triethylene glycol (TEG), is a widely adopted and economically attractive method for achieving this. nigen.comprosim.netwalshmedicalmedia.comeujournal.org

Principles of Glycol Dehydration Systems

Glycol dehydration systems operate on the principle of absorption, where a liquid desiccant, typically TEG, selectively absorbs water vapor from the natural gas stream. vurup.skprosim.netwalshmedicalmedia.comeujournal.org The process generally involves contacting the wet natural gas with a lean (dry) glycol solution in an absorption column, often referred to as a contactor. 12eleven.comcecoenviro.comvurup.skesd-simulation.comprosim.netwalshmedicalmedia.comesd-simulation.com The water from the gas is absorbed into the glycol, resulting in a dry gas stream and a "rich" glycol solution containing the absorbed water. 12eleven.comcecoenviro.comvurup.skwalshmedicalmedia.com The dry gas exits the top of the contactor, while the rich glycol flows from the bottom to a regeneration system for water removal and glycol recovery. 12eleven.comcecoenviro.comvurup.skprosim.net

Absorption Mechanisms of Water Vapor in this compound

The absorption of water vapor by TEG is based on the strong affinity of glycol for water. vurup.skwalshmedicalmedia.com Glycols, possessing ether and hydroxyl groups, form intermolecular associations, particularly hydrogen bonds, with water molecules. ou.edu This interaction reduces the partial pressure of water vapor over the glycol solution compared to that over pure water, driving the mass transfer of water from the gas phase into the liquid glycol phase. ou.edu The contactor column is designed to maximize the contact area between the gas and liquid phases, often utilizing structured packing or trays to facilitate efficient mass transfer. cecoenviro.commines.edu The absorption process is more favorable at lower temperatures and higher pressures. eujournal.org

Regeneration and Recovery of this compound

The rich TEG solution, saturated with absorbed water, is regenerated to remove the water and reconcentrate the glycol for reuse in the absorption process. 12eleven.comcecoenviro.comvurup.skesd-simulation.comprosim.netwalshmedicalmedia.com The regeneration system typically involves heating the rich glycol to a high temperature in a reboiler, often operating at a lower pressure than the contactor. 12eleven.comcecoenviro.comvurup.skprosim.netwalshmedicalmedia.compreprints.org This heating provides the energy necessary to vaporize the absorbed water, separating it from the less volatile TEG. 12eleven.comcecoenviro.comprosim.netwalshmedicalmedia.com The water vapor is then vented, leaving behind lean, re-concentrated TEG. walshmedicalmedia.com To achieve higher purity lean glycol, often required for stricter water dew point specifications, stripping gas (such as dry natural gas or nitrogen) may be sparged through the reboiler or a stripping column to aid in the removal of water vapor. cecoenviro.comesd-simulation.compreprints.orgslideshare.netpreprints.org The regenerated lean glycol is then cooled and pumped back to the contactor to repeat the absorption cycle. cecoenviro.comprosim.net The efficiency of the regeneration process, particularly the reboiler temperature and the use of stripping gas, directly impacts the purity of the lean TEG and thus the effectiveness of the dehydration process. umat.edu.ghaip.orgedu.krdvurup.sk Research indicates that elevating the reboiler temperature increases lean TEG purity and enhances water vapor removal from the TEG solution. edu.krd

Process Design and Simulation Methodologies

Effective design and optimization of TEG dehydration units rely heavily on process simulation methodologies. Rigorous process simulation is widely used to design and optimize these systems. prosim.net

Application of Equations of State (e.g., Cubic-Plus-Association, UMR-PRU)

Thermodynamic models, particularly equations of state (EoS), are crucial for accurately predicting the phase behavior of the complex mixtures involved in natural gas dehydration (natural gas components, water, and TEG). Advanced EoS, such as the Cubic-Plus-Association (CPA) and Universal Mixing Rules-Peng-Robinson UNIFAC (UMR-PRU) models, have been developed and applied to model systems containing glycols and water. colan.orgresearchgate.netscribd.comntua.grdntb.gov.uaresearchgate.net These models are designed to better account for the association interactions, such as hydrogen bonding, that occur in these mixtures, which are critical for accurate phase equilibrium calculations. researchgate.netscribd.comntua.grdntb.gov.uaresearchgate.net Studies have shown that models like CPA and UMR-PRU provide improved predictions of phase equilibria and water dew points compared to simpler models, which is essential for reliable process design. researchgate.netntua.grresearchgate.netntnu.no

Use of Commercial Simulators (e.g., Aspen HYSYS)

Commercial process simulators, such as Aspen HYSYS, are standard tools used for designing and analyzing natural gas dehydration plants employing TEG. prosim.netpreprints.orgslideshare.netumat.edu.ghaip.orgcolan.orgntnu.nojournalspress.comrepec.orgresearchwap.comresearchgate.netresearchgate.netresearchgate.net These simulators allow engineers to model the entire dehydration process, including the contactor, regeneration system, heat exchangers, and pumps. prosim.netresearchwap.com By inputting feed gas conditions, desired water content specifications, and equipment parameters, simulators can predict stream compositions, temperatures, pressures, and equipment sizing. researchgate.netprosim.netumat.edu.ghresearchgate.net They enable the investigation of the effect of various operating parameters, such as TEG circulation rate, contactor stages, and reboiler temperature, on the process efficiency and outlet gas water content. umat.edu.ghaip.orgvurup.skjournalspress.comresearchgate.netresearchgate.netjournalspress.uk Research utilizing Aspen HYSYS has demonstrated its effectiveness in simulating TEG dehydration units and optimizing operating conditions to meet pipeline specifications for water content. umat.edu.ghaip.orgresearchgate.netresearchgate.netresearchgate.net For instance, simulation studies have shown how varying TEG flow rate and reboiler temperature impact the water content in the dry gas stream. umat.edu.ghaip.orgresearchgate.net

Table 1: Effect of TEG Flow Rate on Dry Gas Water Content (Simulated Data)

| TEG Flow Rate (m³/hr) | Wet Gas Flow Rate (MMSCFD) | Contactor Stages | Reboiler Temperature (°C) | Dry Gas Water Content (lb/MMSCFD) | Citation |

| 0.5 | 240 | 8 | 204.4 | 4.84 | umat.edu.gh |

| 3.5 | - | - | - | 6.8 | researchgate.net |

| 25.47 | - | - | - | 4.783 | researchgate.net |

Note: Data extracted from simulation studies; specific inlet conditions may vary between studies.

Table 2: Effect of Lean TEG Temperature and Pressure on Water Content (Simulated Data)

| Lean TEG Purity (%) | Lean TEG Temperature (°F) | Pressure (psi) | Water Content (lbs/mmscf) | Citation |

| 100 | - | - | 10.03 | aip.org |

| - | 90 | - | 1.012 | aip.org |

| - | - | 875 | 1.170 | aip.org |